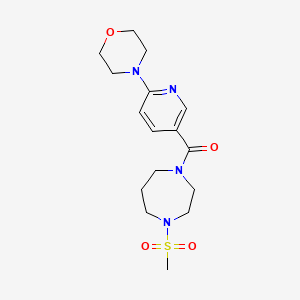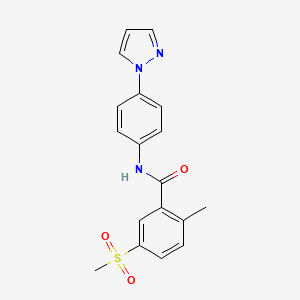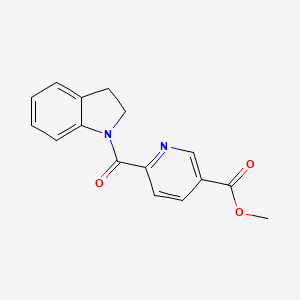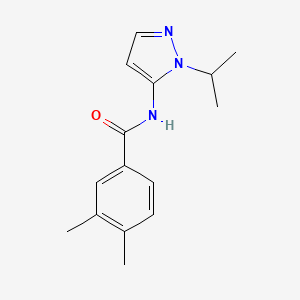
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone, also known as MMMP, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. MMMP is a kinase inhibitor that has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and pancreatic cancer.
Mécanisme D'action
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to the inhibition of cell growth and survival. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects
In preclinical studies, (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its specificity for kinases involved in cancer cell growth and survival. This makes it a promising candidate for cancer therapy with potentially fewer side effects than traditional chemotherapy. However, one limitation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research and development of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone. One direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the evaluation of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone in animal models before it can be tested in clinical trials.
Méthodes De Synthèse
The synthesis of (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone involves a multi-step process that includes the reaction of 4-methylsulfonyl-1,4-diazepan-1-amine with 6-bromo-4-(morpholin-4-yl)pyridine-3-carbaldehyde, followed by the addition of a methoxy group to the pyridine ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including AKT, PI3K, and mTOR, which are involved in cell growth, survival, and proliferation. (4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(4-methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-25(22,23)20-6-2-5-19(7-8-20)16(21)14-3-4-15(17-13-14)18-9-11-24-12-10-18/h3-4,13H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOQKQPVKTWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)C2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylsulfonyl-1,4-diazepan-1-yl)-(6-morpholin-4-ylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)



![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)


![3-(Benzimidazol-1-yl)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7538777.png)


![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)